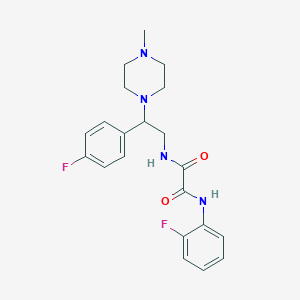
N1-(2-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, with CAS Number 906151-16-4, is a synthetic organic compound known for its potential biological activities. This compound belongs to the class of oxalamides, which are characterized by their amide linkages derived from oxalic acid. The presence of fluorine and piperazine moieties in its structure suggests significant implications for its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C21H24F2N4O2, and it has a molecular weight of 402.4 g/mol. The structural features include two fluorinated phenyl groups and a piperazine ring, which may enhance its lipophilicity and biological interactions.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets or enzymes involved in critical biological processes. The fluorine atoms in the structure can enhance binding affinity and metabolic stability, which are crucial for therapeutic efficacy.
Case Studies and Research Findings
Current literature does not provide extensive case studies specifically focused on this compound. However, related compounds within the oxalamide family have been studied:
- Anticancer Studies : Research indicates that similar oxalamides can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For example, studies on related compounds have demonstrated growth inhibition in various cancer cell lines.
- Neuropharmacological Research : Compounds containing piperazine rings have been shown to act as serotonin receptor modulators, influencing mood and anxiety pathways. This suggests potential applications in treating depression or anxiety disorders.
- Antimicrobial Activity : Some derivatives have exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating that structural modifications can enhance their bioactivity.
Comparative Analysis
To understand the potential of this compound relative to other compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Biological Activity | Notable Features |
|---|---|---|---|
| N1-(2-fluorophenyl)-N2-(...)oxalamide | C21H24F2N4O2 | Potential anticancer, neuroactive | Fluorinated phenyls enhance lipophilicity |
| N1-(4-chlorophenyl)-N2-(...)oxalamide | C22H26ClF2N4O3 | Anticancer | Chlorine substitution affects activity |
| N1-(4-fluorophenyl)-N2-(...)oxalamide | C21H24F3N3O3 | Antimicrobial | Increased fluorination improves stability |
Eigenschaften
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c1-26-10-12-27(13-11-26)19(15-6-8-16(22)9-7-15)14-24-20(28)21(29)25-18-5-3-2-4-17(18)23/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCJAFSRPFLWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













